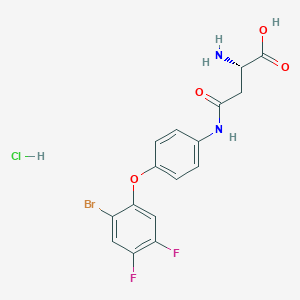

WAY-213613 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2N2O4.ClH/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24;/h1-6,13H,7,20H2,(H,21,22)(H,23,24);1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCWXGJQAQXHPZ-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClF2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-213613 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective EAAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 hydrochloride is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter-1 (GLT-1).[1] As a critical component in maintaining glutamate homeostasis in the central nervous system, EAAT2 is responsible for the majority of glutamate reuptake from the synaptic cleft.[2] Dysregulation of EAAT2 function is implicated in various neurological disorders, making it a significant therapeutic target. WAY-213613 serves as a crucial pharmacological tool for investigating the physiological and pathological roles of EAAT2. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

WAY-213613 functions as a non-substrate inhibitor of EAAT2, meaning it binds to the transporter but is not translocated across the cell membrane.[3][4] This binding action effectively blocks the reuptake of glutamate without eliciting the conformational changes associated with transport.[3] The primary consequence of EAAT2 inhibition by WAY-213613 is an elevation of extracellular glutamate levels.[3] This property makes it a valuable tool for studying the downstream effects of impaired glutamate clearance, such as excitotoxicity and altered synaptic transmission.[2][3]

Structurally, WAY-213613 is composed of an L-asparagine moiety and a 4-(2-bromo-4,5-difluorophenoxy)phenyl (BDP) moiety.[5] Cryo-electron microscopy studies have revealed that WAY-213613 binds to EAAT2 in an inward-facing conformation.[1][6] The L-asparagine portion of the molecule occupies the glutamate-binding site, while the BDP group extends into a nearby cavity.[5] This dual interaction stabilizes the transporter in a state that is incompetent for glutamate translocation, thus inhibiting its function.[5][6] The selectivity of WAY-213613 for EAAT2 over other EAAT subtypes is attributed to specific amino acid residues within this secondary binding cavity.[5]

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of WAY-213613 has been quantified across various experimental systems. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for human EAAT subtypes.

| Transporter Subtype | Assay System | Parameter | Value (nM) | Reference(s) |

| EAAT2 (GLT-1) | HEK Cells | IC50 | 85 | [4][7] |

| Oocytes | IC50 | 130 | [4] | |

| Synaptosomes | Ki | 15 - 55 | [4] | |

| EAAT1 (GLAST) | HEK Cells | IC50 | 5004 | [4] |

| Oocytes | IC50 | 48,000 | [4] | |

| EAAT3 (EAAC1) | HEK Cells | IC50 | 3787 | [4] |

| Oocytes | IC50 | 4,000 | [4] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of WAY-213613 are often proprietary or specific to the conducting laboratory. However, the principles behind the key experiments can be described.

Glutamate Uptake Assays

These assays directly measure the inhibition of glutamate transport into cells or synaptosomes.

-

Cell-Based Assays (HEK Cells or Oocytes):

-

Transfection: Human embryonic kidney (HEK) cells or Xenopus laevis oocytes are transfected with the cDNA encoding for the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3).[4][8]

-

Incubation: The transfected cells are incubated with a known concentration of radiolabeled glutamate (e.g., L-[³H]glutamate) in the presence of varying concentrations of WAY-213613.[4]

-

Uptake Measurement: After a defined period, the uptake of radiolabeled glutamate is stopped, and the cells are washed to remove extracellular radioactivity.

-

Quantification: The amount of intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition by WAY-213613 is plotted to determine the IC50 value.[4]

-

-

Synaptosomal Uptake Assays:

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue.

-

Incubation: Synaptosomes are incubated with L-[³H]glutamate and different concentrations of WAY-213613.[4]

-

Analysis: Similar to cell-based assays, the amount of glutamate taken up by the synaptosomes is quantified to determine the inhibitory constant (Ki).[4]

-

Electrophysiological Recordings in Oocytes

This method measures the electrogenic currents associated with glutamate transport.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with the mRNA for the desired EAAT subtype.[8]

-

Voltage Clamp: A two-electrode voltage clamp is used to hold the oocyte membrane at a specific potential.[8]

-

Glutamate Application: Glutamate is applied to the oocyte, which elicits an inward current due to the co-transport of Na+ ions.

-

Inhibitor Application: WAY-213613 is co-applied with glutamate, and the reduction in the glutamate-induced current is measured.

-

IC50 Determination: The concentration of WAY-213613 that causes a 50% reduction in the current is determined.[4]

Cryo-Electron Microscopy (Cryo-EM)

This technique provides high-resolution structural information about the interaction between WAY-213613 and EAAT2.

-

Protein Expression and Purification: Human EAAT2 is expressed in a suitable cell line (e.g., HEK293 cells) and purified.[1]

-

Complex Formation: The purified EAAT2 is incubated with WAY-213613 to form a stable complex.[6]

-

Vitrification: The protein-inhibitor complex is rapidly frozen in a thin layer of vitreous ice.

-

Data Collection: The frozen sample is imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: A large number of particle images are processed and combined to generate a high-resolution 3D structure of the EAAT2-WAY-213613 complex.[1][6]

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of WAY-213613 inhibition of EAAT2-mediated glutamate transport.

Experimental Workflow for Inhibitor Characterization

Caption: Generalized workflow for the characterization of EAAT inhibitors like WAY-213613.

Conclusion

This compound is a highly selective and potent non-substrate inhibitor of the glutamate transporter EAAT2. Its mechanism of action, which involves locking the transporter in an inward-facing, non-transporting conformation, is well-characterized through a combination of functional assays and high-resolution structural studies. The quantitative data on its selectivity make it an indispensable tool for elucidating the role of EAAT2 in health and disease. The experimental approaches outlined here form the basis for the continued investigation of EAAT2 modulators and their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 8. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

WAY-213613 Hydrochloride: A Technical Guide to its Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-213613 hydrochloride is a potent and selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[1][2][3][4] Its high selectivity for EAAT2 over other EAAT subtypes makes it a valuable pharmacological tool for investigating the role of this transporter in glutamate homeostasis and its implications in various neurological disorders. This document provides a comprehensive overview of the chemical structure, synthesis, and biological characterization of this compound, intended to serve as a technical guide for researchers in the field of neuroscience and drug development.

Chemical Structure and Properties

WAY-213613 is chemically known as N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine.[1] The hydrochloride salt is typically used in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine hydrochloride | [1] |

| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ · HCl | [5] |

| Molecular Weight | 451.65 g/mol | [5] |

| CAS Number | 868359-05-1 (free base) | [1][2][6] |

| Appearance | White to off-white solid powder | [4] |

| SMILES | O=C(O)--INVALID-LINK--CC(NC1=CC=C(OC2=C(Br)C=C(F)C(=C2)F)C=C1)=O | [1] |

| InChI Key | BNYDDAAZMBUFRG-ZDUSSCGKSA-N | [1] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the surveyed literature. The primary reference describing this compound, Dunlop et al. (2005) in Molecular Pharmacology, is frequently cited for its biological activity, but the specific experimental details of its synthesis are not available in the public domain through the conducted searches.[6][7][8] However, based on the chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: a protected L-asparagine derivative and a substituted diphenyl ether.

A general retrosynthetic analysis suggests the following key steps:

-

Synthesis of the Diphenyl Ether Moiety: This would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, to couple 4-aminophenol (B1666318) with 1-bromo-2,4,5-trifluorobenzene (B152817) or a related electrophile. Subsequent bromination would yield the 4-(2-bromo-4,5-difluorophenoxy)aniline (B1406313) intermediate.

-

Amide Bond Formation: The synthesized aniline (B41778) derivative would then be coupled with a suitably protected L-asparagine, such as N-Boc-L-asparagine, using standard peptide coupling reagents (e.g., DCC, HBTU).

-

Deprotection and Salt Formation: The final step would involve the removal of the protecting group (e.g., Boc) from the asparagine residue under acidic conditions, which would concurrently form the hydrochloride salt of WAY-213613.

It is important to note that this proposed synthesis is speculative and would require optimization of reaction conditions, purification, and characterization at each step. For researchers requiring this compound, it is commercially available from several suppliers who offer custom synthesis services.[9]

Quantitative Biological Data

WAY-213613 is a potent inhibitor of EAAT2, exhibiting significant selectivity over other EAAT subtypes.[1][2][3][4][9] The following tables summarize the reported inhibitory constants (IC₅₀ and Kᵢ) from various studies.

Table 1: Inhibitory Potency (IC₅₀) of WAY-213613 against Human EAAT Subtypes

| EAAT Subtype | IC₅₀ (nM) | Reference |

| EAAT1 (GLAST) | 5004 | [1][2][9] |

| EAAT2 (GLT-1) | 85 | [1][2][3][9] |

| EAAT3 (EAAC1) | 3787 | [1][2][9] |

Table 2: Inhibitory Constant (Kᵢ) of WAY-213613 on Synaptosomal L-[³H]Glutamate Uptake

| WAY-213613 Concentration (nM) | Kᵢ (nM) | Reference |

| 3 | 15 | [9] |

| 30 | 41 | [9] |

| 300 | 55 | [9] |

Experimental Protocols

Synaptosomal [³H]-Glutamate Uptake Assay

This assay is used to determine the inhibitory activity of compounds on glutamate transporters in a preparation of nerve terminals (synaptosomes).

Materials:

-

Rodent brain tissue (e.g., hippocampus or cortex)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

L-[³H]-Glutamate (radiolabeled)

-

This compound and other test compounds

-

Scintillation fluid

-

Glass-fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in an appropriate buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of WAY-213613 or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of L-[³H]-Glutamate.

-

Allow the reaction to proceed for a short period (e.g., 1-5 minutes).

-

Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective glutamate uptake inhibitor like TBOA).

-

Calculate the percent inhibition at each concentration of WAY-213613 and determine the IC₅₀ value using non-linear regression analysis.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of specific EAAT subtypes expressed in Xenopus oocytes and the effect of inhibitors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired human EAAT subtype (e.g., hEAAT2)

-

Collagenase solution

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Glass microelectrodes (filled with 3 M KCl)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

L-glutamate and this compound solutions

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with the cRNA encoding the specific EAAT subtype and incubate for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit transporter-mediated currents.

-

-

Compound Application and Data Analysis:

-

Establish a baseline current in the absence of substrate.

-

Apply a known concentration of L-glutamate to induce a substrate-activated current.

-

After washout, co-apply L-glutamate with various concentrations of WAY-213613 to measure the inhibition of the glutamate-induced current.

-

Calculate the percent inhibition at each concentration of WAY-213613 and determine the IC₅₀ value by fitting the data to a concentration-response curve.

-

Visualizations

The following diagrams illustrate the mechanism of action of WAY-213613 and a typical experimental workflow for its characterization.

Caption: Inhibition of EAAT2-mediated glutamate uptake by WAY-213613.

Caption: Experimental workflow for the synthesis and biological evaluation of WAY-213613.

References

- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. AOP-Wiki [aopwiki.org]

- 7. scribd.com [scribd.com]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

WAY-213613: A Potent and Selective Non-Substrate Inhibitor of the Glutamate Transporter GLT-1 (EAAT2)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY-213613 is a potent and selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1).[1][2][3] As the predominant glutamate transporter in the central nervous system, GLT-1 plays a crucial role in maintaining glutamate homeostasis and preventing excitotoxicity by clearing excess glutamate from the synaptic cleft.[4][5] Non-substrate inhibitors like WAY-213613 block the transporter's function without being transported themselves, making them valuable tools for studying the physiological and pathological roles of GLT-1.[6] This technical guide provides an in-depth overview of WAY-213613, including its pharmacological data, experimental protocols for its characterization, and visualizations of its mechanism of action.

Pharmacological Profile

WAY-213613 exhibits high potency and selectivity for human EAAT2 over other EAAT subtypes.[7][8] It acts as a competitive inhibitor of glutamate uptake.[9]

Data Presentation

The following tables summarize the quantitative data for WAY-213613's inhibitory activity.

Table 1: Inhibitory Potency (IC50) of WAY-213613 on Human EAAT Subtypes

| EAAT Subtype | IC50 (nM) | Reference |

| EAAT1 (GLAST) | 5004 | [7][8] |

| EAAT2 (GLT-1) | 85 | [1][7][8] |

| EAAT3 (EAAC1) | 3787 | [7][8] |

Table 2: Inhibitory Potency (IC50) of WAY-213613 from Electrophysiological Recordings in Oocytes

| EAAT Subtype | IC50 (µM) | Reference |

| EAAT1 | 48 | [7] |

| EAAT2 | 0.13 | [7] |

| EAAT3 | 4.0 | [7] |

Table 3: Inhibitory Constant (Ki) of WAY-213613 on Synaptosomal L-[3H]glutamate Uptake

| WAY-213613 Concentration (nM) | Ki (nM) | Reference |

| 3 | 15 | [7][9] |

| 30 | 41 | [7][9] |

| 300 | 55 | [7][9] |

Table 4: Chemical Properties of WAY-213613

| Property | Value | Reference |

| Molecular Formula | C16H13BrF2N2O4 | [8][10] |

| Molecular Weight | 415.19 g/mol | [8][10] |

| CAS Number | 868359-05-1 | [8][10] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize WAY-213613 are provided below. These protocols are based on established methods in the field.

Synaptosomal Glutamate Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into synaptosomes, which are resealed nerve terminals containing functional glutamate transporters.

1. Preparation of Synaptosomes:

-

Homogenize brain tissue (e.g., rat forebrain) in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

2. Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of WAY-213613 or vehicle control.

-

Initiate the uptake reaction by adding a known concentration of L-[3H]glutamate.

-

After a short incubation period (e.g., 1-5 minutes) at 37°C, terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known glutamate uptake inhibitor or at 4°C).

-

Plot the percentage of inhibition of specific uptake against the concentration of WAY-213613.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mode of inhibition, perform kinetic studies by measuring uptake at various substrate (L-[3H]glutamate) concentrations in the absence and presence of different fixed concentrations of WAY-213613. The data can be analyzed using Lineweaver-Burk plots.[9]

Electrophysiology in Xenopus Oocytes

This method allows for the functional characterization of specific EAAT subtypes expressed in Xenopus oocytes by measuring glutamate-induced currents.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject oocytes with cRNA encoding the desired human EAAT subtype (EAAT1, EAAT2, or EAAT3).

-

Incubate the injected oocytes for 2-5 days to allow for protein expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply glutamate to the oocyte to evoke an inward current mediated by the expressed glutamate transporters.

-

To test the inhibitory effect of WAY-213613, co-apply glutamate with varying concentrations of the inhibitor.

3. Data Analysis:

-

Measure the peak amplitude of the glutamate-induced current in the absence and presence of WAY-213613.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of action of WAY-213613 and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 6. medkoo.com [medkoo.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. WAY-213,613 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for WAY-213613 Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 hydrochloride is a potent and highly selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1).[1][2] EAAT2 is the predominant glutamate transporter in the central nervous system (CNS) and plays a critical role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft. Dysregulation of EAAT2 function is implicated in the pathophysiology of various neurological and psychiatric disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. WAY-213613 serves as a valuable pharmacological tool for investigating the in vivo roles of EAAT2 in these conditions. These application notes provide detailed protocols for the in vivo use of this compound, data presentation, and visualization of relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Inhibitory Activity of WAY-213613

| Transporter Subtype | IC₅₀ (nM) | Reference |

| Human EAAT1 | 5004 | [3][4] |

| Human EAAT2 | 85 | [3][4] |

| Human EAAT3 | 3787 | [3][4] |

In Vivo Experimental Parameters for this compound

| Parameter | Details | Reference |

| Animal Model | Mouse model of subarachnoid hemorrhage (SAH) | [3] |

| Dosage | 1 mg/kg | [3] |

| Route of Administration | Intraperitoneal (i.p.) injection | [3] |

| Dosing Regimen | Once every other day, starting two weeks post-surgery | [3] |

| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |

Signaling Pathway

The primary mechanism of action of WAY-213613 is the inhibition of EAAT2-mediated glutamate uptake. This leads to an accumulation of glutamate in the extracellular space, which can have significant downstream effects on neuronal signaling and plasticity. One key consequence is the potential for glutamate spillover to extrasynaptic sites, leading to the activation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2B subunit. This can, in turn, disrupt normal synaptic plasticity processes like spike-timing-dependent plasticity (STDP).

Caption: Signaling pathway of WAY-213613 action.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a vehicle solution suitable for intraperitoneal injection in rodents.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using a vortex mixer or brief sonication if necessary.

-

Prepare the vehicle mixture: In a sterile tube, prepare the final injection solution by adding the components in the following order and ensuring the solution is clear after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final concentration calculation: Adjust the volume of the stock solution and the other components to achieve the desired final concentration of this compound for injection. For a 1 mg/kg dose in a mouse with a 10 mL/kg injection volume, the final concentration would be 0.1 mg/mL.

-

Administration: The freshly prepared solution should be administered via intraperitoneal injection.

Generalized In Vivo Experimental Workflow

This workflow provides a general framework for investigating the effects of this compound in an animal model of a CNS disorder.

Caption: Generalized workflow for in vivo studies with WAY-213613.

Specific Protocol: Investigating the Role of EAAT2 in a Mouse Model of Subarachnoid Hemorrhage (SAH)

This protocol is based on a study where WAY-213613 was used to investigate the role of the glutamate transporter GLT-1 (the rodent homolog of EAAT2) in a mouse model of SAH.[3]

1. Animal Model:

-

Use an established mouse model of subarachnoid hemorrhage.

2. Drug Preparation and Administration:

-

Prepare this compound at a concentration of 0.1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

Two weeks following the induction of SAH, administer this compound at a dose of 1 mg/kg via intraperitoneal injection.[3]

-

A control group should receive vehicle injections following the same schedule.

-

Administer the injections once every other day.[3]

3. Endpoint Analysis (at 8 weeks post-SAH):

-

Tissue Collection: Euthanize the mice and collect brain tissue, specifically the hippocampus.

-

Western Blot Analysis: Prepare hippocampal lysates and perform Western blotting to quantify the expression levels of the following proteins:

-

GLT-1 (EAAT2)

-

HDAC2

-

Phosphorylated GluN2B (p-GluN2B)

-

Phosphorylated GluA1 (p-GluA1)

-

-

Data Analysis: Compare the protein expression levels between the WAY-213613-treated group and the vehicle-treated control group to determine the effect of EAAT2 inhibition in the context of SAH.

Concluding Remarks

This compound is a critical tool for elucidating the in vivo function of the EAAT2 glutamate transporter. The protocols and data provided herein offer a foundation for designing and executing rigorous preclinical studies. Researchers should adapt these general guidelines to their specific experimental questions and animal models, ensuring adherence to all institutional and ethical guidelines for animal research. The provided signaling pathway and experimental workflow diagrams can aid in conceptualizing and planning these experiments.

References

- 1. Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: WAY-213613 Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 hydrochloride is a potent and selective, non-substrate inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1][2][3] It demonstrates significant selectivity for EAAT2 over other EAAT subtypes such as EAAT1 and EAAT3.[2][4] The primary mechanism of action involves the inhibition of glutamate reuptake from the synaptic cleft, leading to an increase in extracellular glutamate concentrations.[3] This makes WAY-213613 a critical pharmacological tool for studying glutamate homeostasis, neurotoxicity, and the role of EAAT2 in various neurological disorders.[3][5]

Physicochemical Properties and Solubility Data

Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine hydrochloride | [4] |

| Molecular Formula | C₁₆H₁₄BrClF₂N₂O₄ | [1] |

| Molecular Weight | 451.65 g/mol | [1] |

| Appearance | White to off-white solid powder | [3] |

| Purity | ≥98% | [2] |

| Solubility (DMSO) | ≥ 100 mg/mL | [6] |

| Solubility (Water) | < 0.1 mg/mL (insoluble) | [5] |

| IC₅₀ for human EAAT2 | ~85 nM | [1][5][6] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[1][3]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of this compound in DMSO.

A. Calculation of Required Mass and Volume:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 451.65 g/mol

-

Mass (mg) = 4.5165 mg

-

Therefore, you will need to weigh 4.52 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution.

B. Step-by-Step Preparation:

-

Weighing: Carefully weigh out the calculated amount (e.g., 4.52 mg) of this compound powder using a calibrated analytical balance.

-

Solubilization: Add the weighed powder to a sterile vial. Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of high-quality DMSO. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO can significantly impact solubility.[6]

-

Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

Storage and Stability

Proper storage is essential to maintain the stability and activity of the stock solution.

-

Short-term storage: Store aliquots at -20°C for up to one month.[5][6]

-

Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.[5][6]

-

Handling: When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles. Keep the solution sealed and protected from moisture.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the molecular mechanism of WAY-213613.

Caption: Workflow for preparing this compound stock solution.

Caption: Inhibition of EAAT2-mediated glutamate reuptake by WAY-213613.

References

Application Notes and Protocols for WAY-213613 Hydrochloride in Glutamate Excitotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), can become neurotoxic when present in excessive concentrations in the synaptic cleft, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is crucial for maintaining low extracellular glutamate levels by clearing it from the synapse.[1] Dysregulation of EAAT2 function is associated with neuronal damage.

WAY-213613 hydrochloride is a potent and selective, non-substrate inhibitor of EAAT2.[2][3] Its high selectivity for EAAT2 over other EAAT subtypes makes it an invaluable pharmacological tool for elucidating the specific role of this transporter in glutamate homeostasis and excitotoxicity.[2][3] By blocking EAAT2-mediated glutamate uptake, WAY-213613 can be used to induce excitotoxic conditions in vitro, providing a controlled model to study the mechanisms of neuronal injury and to screen for potential neuroprotective agents. This document provides detailed application notes and protocols for the use of this compound in studying glutamate excitotoxicity.

Mechanism of Action

WAY-213613 is a non-substrate inhibitor, meaning it binds to EAAT2 but is not transported into the cell, thereby effectively blocking the glutamate reuptake process. This leads to an accumulation of extracellular glutamate, which in turn hyperactivates postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[4][5] The overstimulation of these receptors results in excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that lead to neuronal damage and apoptosis.[4][6] WAY-213613 exhibits no significant activity at ionotropic or metabotropic glutamate receptors, ensuring that its effects are primarily mediated through the inhibition of EAAT2.[2][3]

Data Presentation

The inhibitory activity of this compound against various human excitatory amino acid transporters (EAATs) is summarized in the tables below. This data highlights the compound's selectivity for EAAT2.

Table 1: Inhibitory Potency (IC50) of WAY-213613 against Human EAAT Subtypes

| EAAT Subtype | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 |

| EAAT1 | 5004 | 860 |

| EAAT2 | 85 | 71 |

| EAAT3 | 3787 | 1900 |

| EAAT4 | Not Reported | 1500 |

Data compiled from multiple sources.[2][3]

Table 2: Inhibitory Constants (Ki) of WAY-213613 on Synaptosomal L-[³H] Glutamate Uptake

| WAY-213613 Concentration (nM) | Ki (nM) |

| 3 | 15 |

| 30 | 41 |

| 300 | 55 |

This data demonstrates a competitive mode of inhibition.[7][8]

Mandatory Visualizations

Caption: Signaling pathway of glutamate excitotoxicity and the inhibitory action of WAY-213613 on EAAT2.

Caption: Experimental workflow for an in-vitro neuroprotection assay using WAY-213613.

Caption: Logical relationship between WAY-213613, EAAT2, glutamate, and neuronal survival.

Experimental Protocols

Protocol 1: Induction of Glutamate Excitotoxicity in Primary Cortical Neurons using WAY-213613

This protocol describes how to use WAY-213613 to induce excitotoxicity in primary neuronal cultures, providing a model to test the efficacy of neuroprotective compounds.

Materials:

-

This compound

-

Primary cortical neurons (e.g., from embryonic E18 rats or mice)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture the neurons in Neurobasal medium with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

-

-

WAY-213613 and Test Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM).

-

If testing a neuroprotective compound, prepare it in the culture medium.

-

Carefully remove half of the culture medium from each well.

-

Add the medium containing WAY-213613 and/or the test compound to the wells. For control wells, add medium with the vehicle.

-

Pre-incubate the cells for 1 hour at 37°C.

-

-

Induction of Excitotoxicity:

-

Prepare a stock solution of L-glutamic acid in water or PBS. Dilute in culture medium to the desired final concentration (e.g., 100 µM).

-

Add the L-glutamic acid solution to the appropriate wells.

-

Incubate the plates for 24 hours at 37°C.

-

-

Assessment of Neuronal Viability (MTT Assay):

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Compare the viability of cells treated with WAY-213613 and glutamate to those co-treated with the neuroprotective test compound.

-

Protocol 2: Glutamate Uptake Assay in EAAT2-Transfected Cells

This protocol allows for the functional characterization of WAY-213613's inhibitory effect on EAAT2-mediated glutamate uptake.

Materials:

-

This compound

-

COS-7 cells or other suitable cell line

-

Human EAAT2 expression vector

-

Transfection reagent

-

Krebs-Ringer-HEPES (KRH) buffer

-

L-[³H]glutamate (radiolabeled glutamate)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in appropriate medium.

-

Transfect the cells with the human EAAT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into 24-well plates and allow them to grow for 24-48 hours.

-

-

Glutamate Uptake Assay:

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of WAY-213613.

-

Initiate the uptake by adding KRH buffer containing L-[³H]glutamate (e.g., 50 nM) and the corresponding concentration of WAY-213613.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective glutamate transport inhibitor like TBOA).

-

Plot the percentage of inhibition of glutamate uptake against the concentration of WAY-213613 to determine the IC50 value.

-

Troubleshooting

-

High background in MTT assay: Ensure complete removal of phenol (B47542) red-containing medium before adding the MTT reagent. Use a reference wavelength for measurement.

-

Low signal in glutamate uptake assay: Confirm successful transfection and expression of EAAT2. Optimize the concentration of L-[³H]glutamate and the incubation time.

-

Variability between wells: Ensure consistent cell seeding density and careful handling during media changes and reagent additions.

Conclusion

This compound is a critical tool for investigating the role of EAAT2 in glutamate-mediated excitotoxicity. Its high potency and selectivity allow for the precise modulation of EAAT2 activity in vitro. The protocols provided herein offer a framework for utilizing this compound to model excitotoxic conditions and to screen for novel neuroprotective therapies targeting the glutamatergic system.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate Excitotoxicity Assay [neuroproof.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for WAY-213613 in Primary Neuron-Glia Co-cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2/GLT-1), in primary neuron-glia co-culture models. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying glutamate (B1630785) excitotoxicity and neuroinflammation.

Introduction

WAY-213613 is a competitive inhibitor of the glial glutamate transporter EAAT2, which is primarily responsible for clearing glutamate from the synaptic cleft.[1] Inhibition of EAAT2 by WAY-213613 leads to an accumulation of extracellular glutamate, subsequently inducing neuronal excitotoxicity and activating glial cells. This compound serves as a valuable tool to model aspects of neurological disorders where glutamate dysregulation and neuroinflammation are implicated.

Mechanism of Action

WAY-213613 selectively binds to the glutamate binding site of EAAT2, preventing the uptake of glutamate into glial cells.[2][3] This competitive inhibition results in elevated extracellular glutamate levels, leading to the overstimulation of neuronal glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs). The subsequent excessive influx of Ca2+ into neurons triggers a cascade of neurotoxic events, including the activation of apoptotic pathways and the production of reactive oxygen species (ROS). Concurrently, the increased extracellular glutamate and neuronal distress signals activate surrounding microglia and astrocytes, prompting the release of pro-inflammatory cytokines and further contributing to the neuroinflammatory environment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of WAY-213613 and its illustrative effects in a primary neuron-glia co-culture system. This data is provided as a reference for experimental design.

Table 1: Inhibitory Activity of WAY-213613

| Parameter | Value | Reference |

| IC50 for human EAAT2 | 85 nM | [4][5] |

| Ki for synaptosomal L-[3H]glutamate uptake | 15 - 55 nM | [5] |

| Selectivity | >44-fold for EAAT2 over EAAT1 and EAAT3 | [6] |

Table 2: Illustrative Dose-Dependent Effects of WAY-213613 in Primary Neuron-Glia Co-cultures (24-hour treatment)

| WAY-213613 Concentration | Neuronal Viability (%) | Extracellular Glutamate (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |

| Vehicle Control (DMSO) | 100 ± 5 | 1.2 ± 0.3 | 15 ± 4 | 8 ± 2 |

| 10 nM | 95 ± 6 | 3.5 ± 0.8 | 25 ± 7 | 15 ± 4 |

| 100 nM | 72 ± 8 | 12.8 ± 2.1 | 85 ± 15 | 42 ± 9 |

| 1 µM | 45 ± 7 | 35.2 ± 4.5 | 250 ± 30 | 110 ± 20 |

| 10 µM | 21 ± 5 | 78.6 ± 9.2 | 480 ± 55 | 230 ± 35 |

Note: The data in Table 2 is illustrative and intended for guidance. Actual results may vary depending on the specific experimental conditions, cell types, and culture duration.

Experimental Protocols

Protocol 1: Preparation of Primary Neuron-Glia Co-cultures

This protocol describes the preparation of mixed neuron-glia cultures from the cortices of neonatal rodents (rats or mice).

Materials:

-

Neonatal rat or mouse pups (P0-P2)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS)

-

Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in HBSS

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)

-

Culture medium: Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize neonatal pups according to approved animal welfare protocols.

-

Dissect the cerebral cortices in ice-cold HBSS.

-

Mince the tissue and incubate in the digestion solution for 15-20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in plating medium and count the viable cells.

-

Seed the cells onto poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

-

After 24 hours, replace the plating medium with culture medium.

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO2. The cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 2: Treatment with WAY-213613 and Assessment of Neuronal Viability

Materials:

-

Primary neuron-glia co-cultures (7-10 DIV)

-

WAY-213613 stock solution (in DMSO)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

Plate reader

Procedure:

-

Prepare serial dilutions of WAY-213613 in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest WAY-213613 concentration.

-

Remove half of the culture medium from each well and replace it with the medium containing the different concentrations of WAY-213613 or vehicle.

-

Incubate the cultures for the desired treatment duration (e.g., 24 hours).

-

Assess neuronal viability using a standard method such as the MTT assay.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan (B1609692) crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Calculate neuronal viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Extracellular Glutamate

Materials:

-

Conditioned medium from treated cultures

-

Glutamate assay kit (commercially available)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Collect the conditioned medium from the neuron-glia co-cultures at the end of the WAY-213613 treatment period.

-

Centrifuge the medium at 1,000 x g for 10 minutes to remove any cellular debris.

-

Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a fluorescent or colorimetric product proportional to the glutamate concentration.

-

Prepare a standard curve using the provided glutamate standards.

-

Measure the fluorescence or absorbance using a plate reader and determine the glutamate concentration in the samples by interpolating from the standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines

Materials:

-

Conditioned medium from treated cultures

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-1β

-

Plate reader

Procedure:

-

Collect the conditioned medium from the neuron-glia co-cultures as described in Protocol 3.

-

Store the samples at -80°C until use.

-

Quantify the levels of TNF-α and IL-1β in the conditioned medium using specific ELISA kits, following the manufacturer's protocols.

-

Briefly, the procedure involves adding the samples and standards to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve generated with the provided recombinant cytokine standards.

Signaling Pathways and Experimental Workflows

Signaling Pathway of WAY-213613-Induced Neurotoxicity

Caption: WAY-213613 inhibits EAAT2, leading to excitotoxicity.

Signaling Pathway of Glial Activation and Neuroinflammation

Caption: Glial activation and subsequent neuroinflammation.

Experimental Workflow

Caption: Workflow for studying WAY-213613 effects.

References

- 1. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Neuronal and Astrocyte Co-Culture Assay for High Content Analysis of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia in Glia–Neuron Co-cultures Exhibit Robust Phagocytic Activity Without Concomitant Inflammation or Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. brainxell.com [brainxell.com]

Application of WAY-213613 in Hippocampal Slice Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known in rodents as GLT-1.[1] EAAT2 is the predominant glutamate (B1630785) transporter in the forebrain and is primarily localized on astrocytes, where it is responsible for the majority of glutamate clearance from the synaptic cleft.[2][3] By preventing glutamate reuptake, WAY-213613 can be a valuable pharmacological tool to investigate the role of astrocytic glutamate transport in synaptic transmission, plasticity, and excitotoxicity in the hippocampus. These application notes provide detailed protocols for utilizing WAY-213613 in acute hippocampal slice electrophysiology.

Mechanism of Action

WAY-213613 acts as a non-substrate inhibitor of EAAT2, meaning it blocks the transporter without being transported itself.[2] This is a crucial feature as it avoids the potential confounds of transporter-mediated substrate exchange. The primary mechanism of EAAT2 is the co-transport of three sodium ions (Na+) and one proton (H+) along with one glutamate molecule, coupled with the counter-transport of one potassium ion (K+).[4] Inhibition of this process by WAY-213613 leads to an accumulation of glutamate in the extracellular space, which can potentiate signaling through both synaptic and extrasynaptic glutamate receptors.

Caption: Signaling pathway of glutamate uptake by EAAT2 and its inhibition by WAY-213613.

Data Presentation

Table 1: Selectivity Profile of WAY-213613

| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT2 | Reference |

| Human EAAT1 | 5004 | > 58-fold | [5][6] |

| Human EAAT2 | 85 | - | [5][6] |

| Human EAAT3 | 3787 | > 44-fold | [5][6] |

Table 2: Inhibitory Constants of WAY-213613

| Parameter | Value | Conditions | Reference |

| Ki for L-[3H]glutamate uptake | 15 nM | In the presence of 3 nM WAY-213613 | [5][6] |

| Ki for L-[3H]glutamate uptake | 41 nM | In the presence of 30 nM WAY-213613 | [5][6] |

| Ki for L-[3H]glutamate uptake | 55 nM | In the presence of 300 nM WAY-213613 | [5][6] |

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Solutions:

-

Slicing Solution (ice-cold and carbogenated): (in mM) 110 sucrose, 60 NaCl, 28 NaHCO3, 1.25 NaH2PO4, 3 KCl, 7 MgSO4, 0.5 CaCl2, 5 glucose, 0.6 sodium ascorbate.[7]

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgSO4, 2 CaCl2.

-

-

Equipment: Vibratome or tissue chopper, dissection tools, recovery chamber, water bath.

Procedure:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated slicing solution.

-

Rapidly dissect the brain and immerse it in the ice-cold slicing solution.

-

Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.[7][8]

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-35°C for at least 30 minutes.[8][9]

-

Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol outlines the procedure for recording fEPSPs from the CA1 region of the hippocampus and applying WAY-213613.

Materials:

-

Equipment: Electrophysiology rig (amplifier, digitizer, microscope), recording and stimulating electrodes, perfusion system.

-

Solutions: Carbogenated aCSF, WAY-213613 stock solution (in DMSO or NaOH, then diluted in aCSF).

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF (2-3 mL/min) at 30-32°C.[7][8]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline fEPSP recording for at least 20 minutes by delivering stimuli at 0.05 Hz. The stimulus intensity should be set to elicit 40-50% of the maximal response.[7]

-

To apply WAY-213613, switch the perfusion to aCSF containing the desired concentration of the compound.

-

Record the effects of WAY-213613 on the fEPSP slope and amplitude for a defined period.

-

A washout period with standard aCSF can be performed to assess the reversibility of the effects.

Caption: Experimental workflow for hippocampal slice electrophysiology with WAY-213613.

Expected Outcomes and Interpretation

Inhibition of EAAT2 by WAY-213613 is expected to increase the concentration and residence time of glutamate in the synaptic cleft. This can lead to several observable effects on fEPSPs:

-

Increased fEPSP slope and amplitude: The potentiation of synaptic transmission due to more glutamate binding to postsynaptic AMPA and NMDA receptors.

-

Prolonged fEPSP decay time: Slower clearance of glutamate from the synapse.

-

Enhanced paired-pulse facilitation (PPF): This could be complex, as increased ambient glutamate might also lead to presynaptic effects.

-

Modulation of long-term potentiation (LTP) or long-term depression (LTD): The increased availability of glutamate could alter the threshold for inducing synaptic plasticity.

These potential outcomes should be carefully interpreted in the context of the specific experimental question being addressed. The use of appropriate controls, such as vehicle controls and experiments in the presence of glutamate receptor antagonists, is crucial for validating the observed effects of WAY-213613.

References

- 1. WAY-213,613 - Wikipedia [en.wikipedia.org]

- 2. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. genes2cognition.org [genes2cognition.org]

- 8. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

WAY-213613: Application Notes for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent, non-substrate, and competitive inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter-1 (GLT-1).[1] It exhibits high selectivity for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3) and shows no activity at ionotropic or metabotropic glutamate receptors.[2] In the central nervous system, EAAT2 is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft. By inhibiting EAAT2, WAY-213613 prolongs the presence of glutamate in the synapse, leading to increased activation of glutamate receptors. This property makes WAY-213613 a valuable pharmacological tool for investigating the role of glutamate homeostasis in synaptic transmission and plasticity.

The primary application of WAY-213613 in this context is to study how altered glutamate dynamics, specifically reduced uptake, affect forms of synaptic plasticity such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). It is particularly useful for exploring phenomena dependent on glutamate spillover and the activation of extrasynaptic receptors, such as GluN2B-containing NMDA receptors.

Mechanism of Action in Synaptic Plasticity

Synaptic plasticity, the activity-dependent modification of synapse strength, is critically dependent on precise spatial and temporal glutamate dynamics. The induction of many forms of plasticity, including Spike-Timing-Dependent Plasticity (STDP), requires tight temporal correlation between presynaptic glutamate release and postsynaptic depolarization.

EAAT2 transporters on perisynaptic astrocytes play a crucial gating role by rapidly clearing glutamate, thereby confining its action to the synapse and limiting the activation of extrasynaptic NMDARs.[1] By inhibiting EAAT2, WAY-213613 allows glutamate to persist longer and diffuse further, a phenomenon known as "glutamate spillover." This spillover can activate a different subset of receptors, particularly high-affinity extrasynaptic GluN2B-containing NMDARs, altering the calcium signaling in the postsynaptic neuron and thereby changing the rules for plasticity induction.[1]

Research at corticostriatal synapses has shown that transiently blocking EAAT2 with WAY-213613 during an STDP protocol disrupts the strict timing requirements.[1] Instead of a narrow time window for inducing LTP or LTD, plasticity can be induced even with uncorrelated pre- and postsynaptic firing, demonstrating that EAAT2 activity is essential for enforcing the temporal contingency of Hebbian learning.[1]

Data Presentation

Table 1: Inhibitory Activity of WAY-213613

This table summarizes the inhibitory potency of WAY-213613 on different human excitatory amino acid transporter (EAAT) subtypes. The data highlights the compound's selectivity for EAAT2.

| Transporter Subtype | IC₅₀ (nM) | Selectivity vs. EAAT2 | Reference |

| EAAT1 (Glast) | 5004 | > 58-fold | [2] |

| EAAT2 (GLT-1) | 85 | - | [2] |

| EAAT3 (EAAC1) | 3787 | > 44-fold | [2] |

Table 2: Effect of WAY-213613 on Spike-Timing-Dependent Plasticity (STDP) at Corticostriatal Synapses

This table presents the quantitative effects of transiently applying WAY-213613 during an STDP induction protocol in rat brain slices. Data is expressed as the mean percentage change in Excitatory Postsynaptic Current (EPSC) amplitude 40 minutes post-induction. Note how the inhibitor abolishes the timing-dependent rules and promotes a timing-independent potentiation at wider intervals.

| Spike-Timing Interval (Δt) | Condition | Mean EPSC Amplitude (% of Baseline ± SEM) | Outcome | Reference |

| -20 ms (Post-before-Pre) | Control | 75 ± 5% | t-LTD | [1] |

| WAY-213613 (100 µM) | 80 ± 11% | No significant plasticity | [1] | |

| +20 ms (Pre-before-Post) | Control | 145 ± 10% | t-LTP | [1] |

| WAY-213613 (100 µM) | 80 ± 11% | No significant plasticity | [1] | |

| ±200 ms (Uncorrelated) | Control | 102 ± 8% | No plasticity | [1] |

| WAY-213613 (100 µM) | 165 ± 20% | LTP | [1] |

Experimental Protocols

Protocol 1: Investigating the Role of EAAT2 in Spike-Timing-Dependent Plasticity (STDP)

This protocol is adapted from the methodology described by Valtcheva and Venance (2016) for studying STDP at corticostriatal synapses in acute brain slices.[1] It details the procedure for inducing and measuring synaptic plasticity changes while transiently inhibiting EAAT2 with WAY-213613.

1. Brain Slice Preparation

-

Anesthetize a juvenile rat (e.g., P21-P28 Wistar) following institutional guidelines.

-

Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated (95% O₂, 5% CO₂) NMDG-based cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄; pH adjusted to 7.3-7.4).

-

Cut 300 µm thick coronal slices containing the dorsal striatum using a vibratome.

-

Transfer slices to a recovery chamber with the same NMDG solution at 32-34°C for 10-15 minutes.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂) oxygenated with 95% O₂/5% CO₂. Keep at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording

-

Place a single slice in the recording chamber on an upright microscope and perfuse continuously with oxygenated aCSF at 32-34°C.

-

Using infrared differential interference contrast (IR-DIC) microscopy, identify Medium Spiny Neurons (MSNs) in the dorsolateral striatum.

-

Perform whole-cell patch-clamp recordings from MSNs in voltage-clamp mode (holding potential -70 mV). Use borosilicate glass pipettes (4-7 MΩ) filled with an internal solution (e.g., in mM: 105 K-gluconate, 30 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na; pH 7.3).

-

Place a bipolar stimulating electrode in the white matter of the corpus callosum to evoke synaptic responses in the recorded MSN.

3. STDP Induction Protocol

-

Record baseline EPSCs for 10-20 minutes by stimulating at a low frequency (e.g., 0.1 Hz).

-

Switch to the STDP induction phase. This protocol involves pairing a presynaptic stimulus with a postsynaptic action potential 70-100 times at a frequency of 1 Hz.

-

For t-LTP: The presynaptic stimulus precedes the postsynaptic spike (e.g., Δt = +20 ms). The postsynaptic spike is evoked by a brief depolarizing current injection in current-clamp mode.

-

For t-LTD: The postsynaptic spike precedes the presynaptic stimulus (e.g., Δt = -20 ms).

-

-

Drug Application: For the experimental group, switch the perfusion to aCSF containing WAY-213613 (50-100 µM) approximately 5 minutes before starting the STDP pairing protocol. Continue perfusion with the drug only for the duration of the pairing protocol (approx. 1.5-2 minutes).

-

Immediately after the pairing protocol is complete, switch the perfusion back to the standard aCSF to wash out the drug.

-

Return to voltage-clamp mode and monitor the EPSC amplitude for at least 40-60 minutes to determine the extent of plasticity.

4. Data Analysis

-

Measure the slope or amplitude of the averaged EPSCs.

-

Normalize the post-induction EPSC values to the average baseline value.

-

Plot the normalized EPSC amplitude over time. The magnitude of plasticity is typically quantified as the average of the normalized values from 30 to 40 minutes post-induction.

-

Compare the results from the control group (no drug) with the WAY-213613 group for different spike-timing intervals (Δt).

Protocol 2: Preparation of Stock Solutions

1. WAY-213613 Stock Solution (100 mM in DMSO)

-

Molecular Weight: 415.19 g/mol

-

To prepare a 100 mM stock solution, dissolve 4.15 mg of WAY-213613 powder in 100 µL of high-quality, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into smaller volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. The stock solution is stable for several months.

2. Working Solution in aCSF

-

On the day of the experiment, dilute the 100 mM DMSO stock solution into the oxygenated aCSF to achieve the final desired concentration (e.g., 100 µM).

-

Example for 100 µM: Add 1 µL of the 100 mM stock solution to 1 mL of aCSF (a 1:1000 dilution).

-

Ensure the final concentration of DMSO in the aCSF is low (≤ 0.1%) to avoid off-target effects.

-

Prepare the working solution fresh before each experiment.

References

Application Notes and Protocols for WAY-213613 Hydrochloride in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 hydrochloride is a potent and highly selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1] EAAT2 is the predominant glutamate transporter in the central nervous system and plays a critical role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.[2] Glutamate-mediated excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is implicated in neuronal damage and death in various neurological disorders. Due to its high selectivity, this compound is an invaluable pharmacological tool for investigating the role of EAAT2 in neuroprotection. These application notes provide detailed protocols for utilizing this compound in in vitro neuroprotection assays to elucidate the EAAT2-dependence of a test compound's neuroprotective effects.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of EAAT2, blocking the uptake of glutamate.[3] In the context of neuroprotection studies, if a compound's protective effect against excitotoxicity is diminished or abolished in the presence of WAY-213613, it strongly suggests that the compound's mechanism of action involves the enhancement of EAAT2 activity.

Data Presentation: Efficacy of EAAT2-Mediated Neuroprotection and its Blockade by this compound

The following table summarizes quantitative data from a study by Falcucci et al. (2019), demonstrating the neuroprotective effect of an EAAT2 positive allosteric modulator, GT949, against glutamate-induced excitotoxicity and the reversal of this protection by WAY-213613.[2]

| Treatment Group | Neuronal Survival (% of Baseline) | Standard Deviation |

| Control (No Glutamate) | 100% | N/A |

| Glutamate (10 µM) | 50% | ± 11% |

| Glutamate + GT949 (100 nM) | 97% | ± 31% |

| Glutamate + GT949 (100 nM) + WAY-213613 (1 µM) | 15% | ± 9% |

| Glutamate + AP-V (100 µM) | 94% | ± 6% |

Data adapted from Falcucci et al., ACS Chemical Neuroscience, 2019.[2] The data clearly illustrates that GT949 significantly increases neuronal survival in the presence of an excitotoxic glutamate challenge. This neuroprotective effect is completely abrogated by the co-administration of the selective EAAT2 inhibitor, WAY-213613, indicating that the neuroprotective mechanism of GT949 is dependent on EAAT2 function.[2] AP-V, an NMDA receptor antagonist, serves as a positive control for neuroprotection.[2]

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol outlines the induction of excitotoxicity in primary neuronal cultures and the assessment of a test compound's neuroprotective effect and its blockade by this compound.

Materials:

-

Primary cortical neurons (e.g., from embryonic E18 rats or mice)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Test compound (e.g., an EAAT2 activator)

-

This compound

-

L-glutamic acid

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Protocol:

-

Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in Neurobasal medium with supplements.

-

Compound Treatment:

-

Prepare stock solutions of the test compound and this compound in an appropriate solvent (e.g., DMSO or water).

-

Pre-treat the neuronal cultures with the test compound at various concentrations for a predetermined time (e.g., 1-24 hours).

-

For the blockade experiment, co-incubate a subset of wells with the test compound and this compound (e.g., 1 µM). Include a control group treated with this compound alone.

-

-

Induction of Excitotoxicity:

-

Prepare a stock solution of L-glutamic acid in sterile water or PBS.

-

Add L-glutamic acid to the culture medium to a final concentration that induces significant cell death (e.g., 10-100 µM, to be optimized for the specific culture system).

-

Incubate the plates for a specified duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

-

Assessment of Neuronal Viability (MTT Assay):

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control group.

-

Compare the viability of neurons treated with the test compound alone to those co-treated with the test compound and this compound. A significant reduction in viability in the co-treated group indicates EAAT2-dependent neuroprotection.

-

Glutamate Uptake Assay

To directly assess the effect of a test compound on EAAT2 activity, a glutamate uptake assay can be performed. This compound is used as a specific inhibitor to confirm that the observed uptake is mediated by EAAT2.

Materials:

-

Cells expressing human EAAT2 (e.g., transfected HEK293 cells or primary astrocytes)

-